

A Technical Guide to Triphenylamine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaphenyldistannane*

Cat. No.: *B091783*

[Get Quote](#)

This technical guide provides a comprehensive overview of Triphenylamine (CAS 603-34-9), a versatile organic compound with significant applications in research and development, particularly in the fields of materials science and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, experimental protocols, and key applications.

Commercial Availability and Supplier Data

Triphenylamine is readily available from a variety of chemical suppliers. The following table summarizes key quantitative data from several major distributors, facilitating a comparative analysis for procurement.

Supplier	Purity/Assay	Melting Point (°C)	Boiling Point (°C)	Molecular Weight (g/mol)	CAS Number
Sigma-Aldrich	98% [1]	124-128	347-348	245.32 [1]	603-34-9 [1]
Fisher Scientific	98% [1]	-	-	245.32 [1]	603-34-9 [1]
Biosynth	-	-	-	-	603-34-9 [2]
BLD Pharm	-	-	-	245.32	603-34-9 [3]
Spectrum Chemical	-	-	-	-	603-34-9 [4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of Triphenylamine in a laboratory setting. The following sections outline protocols for its synthesis.

2.1. Synthesis of Triphenylamine via Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the synthesis of triarylamines. This protocol is a representative example of this approach.

Materials and Reagents:

- Diphenylamine
- Iodobenzene
- Potassium carbonate (K_2CO_3)
- Copper powder (Cu)
- Nitrobenzene (solvent)
- Ethanol

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na₂SO₄)
- Dichloromethane (CH₂Cl₂)

Equipment:

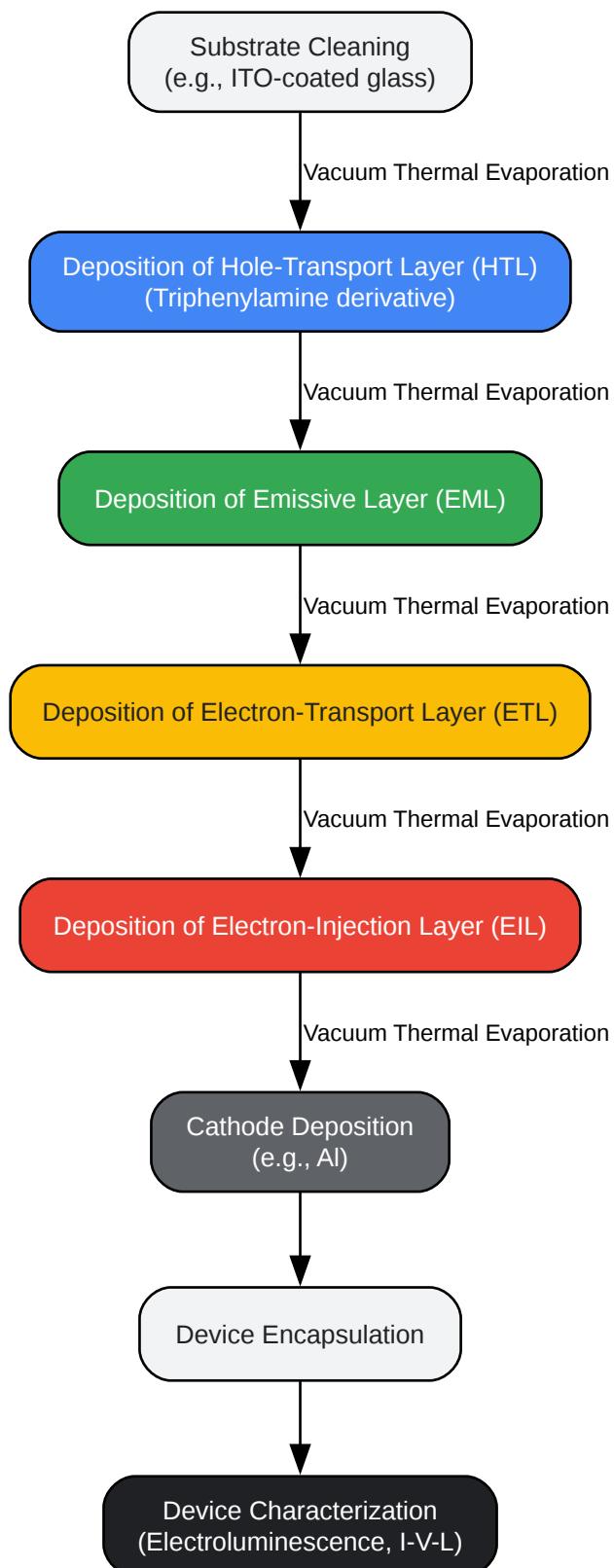
- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle
- Separatory funnel
- Büchner funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add diphenylamine (1 equivalent), iodobenzene (1.1 equivalents), potassium carbonate (2 equivalents), and copper powder (0.2 equivalents).
- Solvent Addition: Add nitrobenzene to the flask to serve as the solvent.
- Reaction: Heat the mixture to reflux (approximately 210°C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 24-48 hours.
- Work-up:

- Cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with dichloromethane.
- Wash the filtrate sequentially with 10% HCl to remove unreacted diphenylamine, then with 10% NaOH to remove any acidic impurities, and finally with brine. .
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product is then purified by recrystallization from ethanol to yield pure Triphenylamine.

Applications and Experimental Workflows


Triphenylamine and its derivatives are of significant interest due to their unique electronic and photophysical properties. They are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for novel pharmaceuticals and functional materials.

3.1. Role in Organic Light-Emitting Diodes (OLEDs)

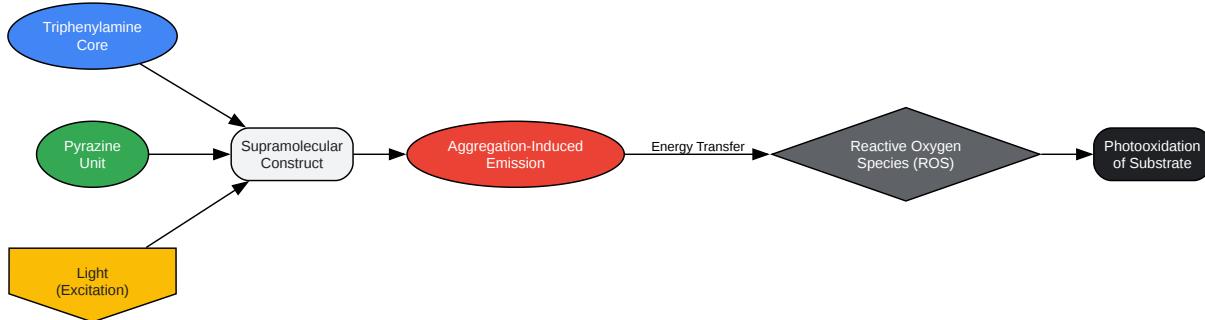
Triphenylamine-based materials are integral to the fabrication of highly efficient OLEDs. They are primarily used in the hole-transport layer (HTL) due to their excellent hole mobility and suitable energy levels.

Experimental Workflow for OLED Fabrication:

The following diagram illustrates a typical workflow for the fabrication of a multilayer OLED device incorporating a Triphenylamine-based hole-transport layer.

[Click to download full resolution via product page](#)

OLED Fabrication Workflow


This workflow highlights the sequential deposition of organic layers, including the critical Triphenylamine-based HTL, onto a substrate, followed by cathode deposition and encapsulation to protect the device from environmental degradation. The final step involves characterizing the device's performance.

3.2. Application in Supramolecular Photosensitizers

Recent research has shown that Triphenylamine can be a core component of supramolecular constructs that exhibit aggregation-induced emission, enhancing the efficiency of photooxidation reactions. This has potential applications in photodynamic therapy and environmental remediation.

Logical Relationship in Photosensitizer Action:

The following diagram illustrates the logical relationship of the components and processes involved in the action of a Triphenylamine-based supramolecular photosensitizer.

[Click to download full resolution via product page](#)

Photosensitizer Mechanism

This diagram shows how the Triphenylamine core and a pyrazine unit form a supramolecular construct. Upon light excitation, this construct exhibits aggregation-induced emission, leading

to the efficient generation of reactive oxygen species, which in turn drive the photooxidation of a target substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sigma Aldrich Triphenylamine 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Triphenylamine | 603-34-9 | FT32359 | Biosynth [biosynth.com]
- 3. 603-34-9|Triphenylamine|BLD Pharm [bldpharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [A Technical Guide to Triphenylamine: Commercial Availability, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091783#commercial-availability-and-suppliers-of-hexaphenyldistannane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com